molecular formula C12H8ClFO3 B508047 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-97-7

5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B508047
CAS No.: 438221-97-7
M. Wt: 254.64g/mol
InChI Key: ZIFBPWJYHBDSAL-UHFFFAOYSA-N
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Description

5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8ClFO3 and a molecular weight of 254.64 g/mol . This compound is characterized by a furan ring substituted with a chlorofluorophenoxy methyl group and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2-chloro-4-fluorophenol with furan-2-carbaldehyde under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the carbon-carbon bond between the phenoxy and furan rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorofluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chlorofluorophenoxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenoxy group can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3/c13-11-5-8(14)1-4-12(11)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFBPWJYHBDSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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